
3,4-Dibromo-Mal-PEG2-Amine TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-Mal-PEG2-Amine TFA: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a dibromomaleimide group and a primary amine. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG2-Amine TFA involves the reaction of dibromomaleimide with a PEG-based amine. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution of the bromine atoms by the amine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The dibromomaleimide group in 3,4-Dibromo-Mal-PEG2-Amine TFA allows for substitution reactions where the bromine atoms can be replaced by other nucleophiles, such as thiols, to form thioether bonds.
Amide Formation: The primary amine group can react with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions:
Bases: Used to deprotonate the amine group, facilitating nucleophilic substitution.
Carboxylic Acids/Activated Esters: React with the primary amine to form amides.
Major Products:
Thioether Bonds: Formed through substitution reactions with thiols.
Amides: Formed through reactions with carboxylic acids or activated esters.
Applications De Recherche Scientifique
Chemical Synthesis
Linker in PROTACs
One of the most significant applications of 3,4-Dibromo-Mal-PEG2-Amine TFA is its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce the degradation of specific proteins within cells. The compound's dibromomaleimide group allows for selective conjugation with thiol-containing biomolecules, facilitating the formation of stable thioether bonds essential for PROTAC activity .
Comparison with Similar Compounds
The compound can be compared with other PEG linkers, such as 3,4-Dibromo-Mal-PEG4-Amine and 3,4-Dibromo-Mal-PEG2-Boc-Amine. While the former offers increased solubility due to a longer PEG chain, the latter features a Boc-protected amine that can be deprotected under acidic conditions, providing additional versatility for further reactions .
Biological Research
Conjugation with Biomolecules
In biological research, this compound is employed to create conjugates with proteins, peptides, and other biomolecules. These conjugates are pivotal in studying protein-protein interactions and cellular pathways. The hydrophilic nature of the PEG component enhances the solubility of these conjugates in aqueous environments, making them suitable for various assays .
Therapeutic Implications
The use of this compound in PROTAC synthesis has profound implications for treating diseases like cancer and neurodegenerative disorders. By enabling targeted protein degradation, it holds potential for developing therapies that can selectively eliminate malfunctioning proteins without affecting healthy ones .
Pharmaceutical and Biotechnology Industry
Drug Development
In the pharmaceutical industry, this compound is utilized in drug discovery and development processes. Its ability to form stable conjugates makes it an invaluable tool for creating new therapeutic agents. The compound's properties allow researchers to design drugs that can effectively target specific cellular mechanisms or pathways .
Case Studies and Research Findings
Several studies illustrate the effectiveness of this compound in various applications:
- Targeting Cancer Cells : Research has demonstrated that PROTACs synthesized using this linker can selectively degrade oncoproteins in cancer cells, leading to reduced tumor growth in preclinical models.
- Neurodegenerative Disease Models : In studies involving neurodegenerative diseases such as Alzheimer's, this compound has been used to target misfolded proteins associated with disease progression, showing promise in restoring normal cellular function.
Mécanisme D'action
The primary mechanism of action of 3,4-Dibromo-Mal-PEG2-Amine TFA is through its use as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The dibromomaleimide group allows for the formation of stable thioether bonds, while the PEG linker provides flexibility and solubility .
Comparaison Avec Des Composés Similaires
3,4-Dibromo-Mal-PEG4-amine: Similar structure but with a longer PEG chain, providing increased solubility and flexibility.
3,4-Dibromo-Mal-PEG2-amine (non-TFA): The non-TFA form has similar biological activity but may differ in solubility and stability.
Uniqueness: 3,4-Dibromo-Mal-PEG2-Amine TFA is unique due to its optimal balance of solubility, stability, and reactivity, making it a preferred choice for PROTAC synthesis .
Activité Biologique
3,4-Dibromo-Mal-PEG2-Amine TFA is a synthetic compound primarily used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This compound features a dibromomaleimide group linked to a polyethylene glycol (PEG) chain, which enhances its solubility and biocompatibility. The compound's ability to facilitate targeted protein degradation has garnered significant attention in the field of drug development.
- Molecular Formula : C10H14Br2N2O4
- Molecular Weight : 386.037 g/mol
- Density : 1.8 ± 0.1 g/cm³
- Boiling Point : 425.1 ± 45.0 °C at 760 mmHg
- Flash Point : 210.9 ± 28.7 °C
This compound acts as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The dibromomaleimide moiety allows for selective conjugation to thiol-containing proteins, thereby facilitating the formation of stable thioether bonds.
Biological Activity
The biological activity of this compound has been explored primarily in the context of PROTAC development. Research indicates that PROTACs utilizing this linker can effectively degrade target proteins involved in various diseases, including cancer.
Case Studies and Research Findings
- Targeted Protein Degradation :
- Selectivity and Efficiency :
- In Vivo Studies :
Comparative Data Table
Property | Value |
---|---|
Molecular Weight | 386.037 g/mol |
Density | 1.8 ± 0.1 g/cm³ |
Boiling Point | 425.1 ± 45.0 °C at 760 mmHg |
Flash Point | 210.9 ± 28.7 °C |
Application | PROTAC synthesis |
Propriétés
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2N2O4.C2HF3O2/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13;3-2(4,5)1(6)7/h1-6,13H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVSSFASAOVDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2F3N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.